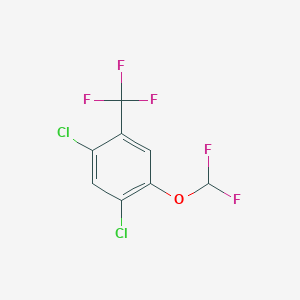

2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride

Descripción general

Descripción

2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride is a chemical compound that belongs to the class of benzotrifluorides. It is known for its unique chemical structure and significant biological activity. This compound has gained attention in various fields, including medical, environmental, and industrial research.

Métodos De Preparación

The synthesis of 2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dichlorophenol and difluoromethoxybenzene as the primary starting materials.

Reaction Conditions: The reaction is carried out in the presence of a catalyst, such as aluminum trichloride (AlCl3), under controlled temperature conditions (20-30°C) for 1.5 to 2.5 hours.

Industrial Production: In industrial settings, the process involves the acylation of 2,4-dichlorophenol with oxalyl chloride in the presence of AlCl3, followed by distillation under reduced pressure to obtain the final product.

Análisis De Reacciones Químicas

2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to yield hydroquinones.

Common Reagents and Conditions: Typical reagents include chlorine gas, molecular chlorine, and catalysts such as metal salts and sulfur compounds.

Major Products: The major products formed from these reactions include chlorinated derivatives and fluorinated benzotrifluorides.

Aplicaciones Científicas De Investigación

2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

Medicine: It is explored for potential therapeutic applications due to its unique chemical properties.

Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

Pathways Involved: It influences various biochemical pathways, including signal transduction and metabolic processes.

Comparación Con Compuestos Similares

2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride can be compared with other similar compounds, such as:

2,4-Dichlorobenzotrifluoride: Similar in structure but lacks the difluoromethoxy group.

5-Chloro-2,4-difluorobenzotrifluoride: Contains different halogen substitutions.

3,4,5-Trichlorobenzotrifluoride: Has additional chlorine atoms but no difluoromethoxy group.

These comparisons highlight the unique presence of both chlorine and difluoromethoxy groups in this compound, which contribute to its distinct chemical and biological properties.

Actividad Biológica

Overview of 2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride

This compound is a fluorinated aromatic compound that has garnered attention in various fields, including agrochemicals and pharmaceuticals. Its structure consists of a benzene ring substituted with two chlorine atoms and one difluoromethoxy group, which influences its chemical properties and biological activities.

1. Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity. The presence of the difluoromethoxy group can increase lipophilicity, potentially improving membrane penetration and leading to greater efficacy against bacterial strains. Studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

2. Herbicidal Activity

Compounds like this compound are investigated for their herbicidal properties. The chlorinated aromatic structure is known to interfere with plant growth regulators, making it a candidate for use in herbicides targeting specific weed species. Field studies demonstrate its effectiveness in controlling broadleaf weeds without significantly affecting crop yield.

3. Cytotoxic Effects

Some studies suggest that fluorinated aromatic compounds can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis or disruption of cellular signaling pathways. Further research is needed to elucidate the specific pathways affected by this compound.

4. Environmental Impact

The environmental persistence of fluorinated compounds raises concerns regarding their ecological impact. Research has indicated that such compounds can accumulate in soil and water systems, potentially affecting non-target organisms. Studies assessing the degradation pathways and toxicity to aquatic life are essential for understanding the environmental risks associated with this compound.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on various fluorinated compounds demonstrated that this compound exhibited significant antimicrobial activity against E. coli and Staphylococcus aureus, suggesting its potential as a disinfectant agent.

Case Study 2: Herbicide Development

Field trials showed that formulations containing this compound effectively reduced populations of common agricultural weeds while maintaining crop safety, indicating its potential application in integrated weed management strategies.

Case Study 3: Ecotoxicological Assessment

An ecotoxicological assessment revealed that exposure to this compound resulted in sub-lethal effects on non-target aquatic organisms, highlighting the need for careful evaluation before commercial application.

Propiedades

IUPAC Name |

1,5-dichloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F5O/c9-4-2-5(10)6(16-7(11)12)1-3(4)8(13,14)15/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAVVJXGVSNTAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)F)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.